(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine
CAS No.: 1187931-24-3
Cat. No.: VC20322618
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187931-24-3 |
|---|---|
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | (2S)-2-methyl-1-pentan-3-ylpiperazine |
| Standard InChI | InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | HJJOGQPBUGFMDC-VIFPVBQESA-N |
| Isomeric SMILES | CCC(CC)N1CCNC[C@@H]1C |
| Canonical SMILES | CCC(CC)N1CCNCC1C |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine comprises a six-membered piperazine ring with two nitrogen atoms. The (S)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions with biological targets. The ethyl-propyl substituent at the first nitrogen enhances lipophilicity, potentially improving membrane permeability, while the methyl group at the second nitrogen introduces steric effects that may influence receptor binding .
Comparative analysis with simpler piperazine derivatives, such as 1-methylpiperazine (, MW 100.16) , highlights the structural versatility of this compound. Unlike 1-methylpiperazine, which lacks branched alkyl groups, the ethyl-propyl and methyl substituents in (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine create a three-dimensional structure that could modulate pharmacological activity. For instance, the increased molecular weight and lipophilicity (predicted logP ~2.5) compared to 1-methylpiperazine (logP -0.57) suggest enhanced bioavailability and central nervous system penetration.
Synthesis and Manufacturing
Physicochemical Properties
The compound’s pKa values can be estimated using computational models. Piperazine derivatives typically exhibit two protonation sites: the first nitrogen (pKa ~9.5) and the second nitrogen (pKa ~5.5) . The ethyl-propyl group may slightly lower the pKa of the adjacent nitrogen due to electron-donating effects, altering ionization behavior under physiological conditions.
Pharmacological Applications and Mechanisms
Piperazine derivatives are renowned for their diverse biological activities, ranging from antipsychotic to anticancer effects. While direct studies on (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine are scarce, its structural analogs offer clues. For example, 1-methylpiperazine is a precursor in the synthesis of antipsychotics like clozapine and antidepressants such as trifluoperazine . The ethyl-propyl substitution in (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine may enhance binding affinity for serotonin or dopamine receptors, analogous to other N-alkylpiperazines.
In a study of melanocortin-4 receptor antagonists, piperazine derivatives with branched alkyl chains demonstrated potent oral activity in promoting food intake in cachexia models . This suggests that (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine could be explored for similar applications, leveraging its lipophilicity and stereochemistry to optimize pharmacokinetics.
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